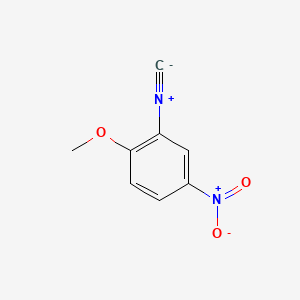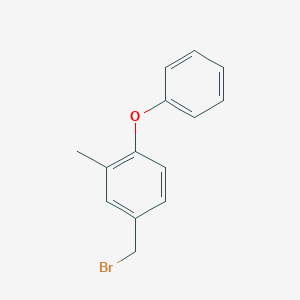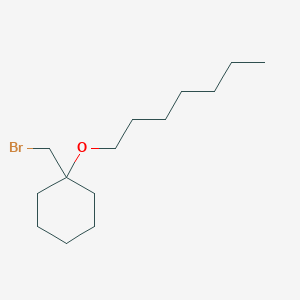![molecular formula C11H15BrClN B15309462 1-[3-(4-Bromophenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B15309462.png)
1-[3-(4-Bromophenyl)cyclobutyl]methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-Bromophenyl)cyclobutyl]methanamine hydrochloride is a chemical compound with the molecular formula C11H15BrClN. It is a derivative of cyclobutylmethanamine, where a bromophenyl group is attached to the cyclobutyl ring. This compound is often used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Bromophenyl)cyclobutyl]methanamine hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring is synthesized through a cyclization reaction, often using a suitable cyclizing agent.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, where a bromine atom is added to the phenyl ring.
Formation of Methanamine: The methanamine group is introduced through an amination reaction, where an amine group is added to the cyclobutyl ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(4-Bromophenyl)cyclobutyl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of cyclobutylmethanone derivatives.
Reduction: Formation of phenylcyclobutylmethanamine.
Substitution: Formation of azido or cyano derivatives.
Aplicaciones Científicas De Investigación
1-[3-(4-Bromophenyl)cyclobutyl]methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-[3-(4-Bromophenyl)cyclobutyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It influences signaling pathways related to cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
1-[3-(4-Bromophenyl)cyclobutyl]methanamine hydrochloride can be compared with similar compounds such as:
1-[3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride: Similar structure but with a chlorine atom instead of bromine.
1-[3-(4-Fluorophenyl)cyclobutyl]methanamine hydrochloride: Contains a fluorine atom instead of bromine.
1-[3-(4-Methylphenyl)cyclobutyl]methanamine hydrochloride: Features a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in this compound imparts unique electronic and steric properties, making it distinct from its analogs. This uniqueness can influence its reactivity and interaction with biological targets.
Propiedades
Fórmula molecular |
C11H15BrClN |
|---|---|
Peso molecular |
276.60 g/mol |
Nombre IUPAC |
[3-(4-bromophenyl)cyclobutyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H14BrN.ClH/c12-11-3-1-9(2-4-11)10-5-8(6-10)7-13;/h1-4,8,10H,5-7,13H2;1H |
Clave InChI |
VOCGPTDPCGWXGO-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1C2=CC=C(C=C2)Br)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B15309400.png)



![5-Dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B15309441.png)

![Ethyl 1-(iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15309457.png)
![n-Methyl-1-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanamine](/img/structure/B15309465.png)

![Potassium [(3,5-dimethyl-1H-pyrazol-1-yl)methyl]trifluoroboranuide](/img/structure/B15309482.png)


